molecular formula C20H19BrClN3O2 B11313827 5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11313827
M. Wt: 448.7 g/mol
InChI Key: ORRJLGJTTHRWLX-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using brominated and chlorinated aromatic compounds.

    Attachment of the dimethylaminoethyl group: This step often involves the use of dimethylamine and appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the oxazole ring or the aromatic substituents, potentially leading to ring-opening or hydrogenation products.

    Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylaminoethyl and chlorophenyl groups.

    N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide: Lacks the bromophenyl group.

    5-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the dimethylamino group.

Uniqueness

The presence of both bromophenyl and chlorophenyl groups, along with the dimethylaminoethyl moiety, makes 5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C20H19BrClN3O2

Molecular Weight

448.7 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19BrClN3O2/c1-25(2)18(13-5-9-16(22)10-6-13)12-23-20(26)17-11-19(27-24-17)14-3-7-15(21)8-4-14/h3-11,18H,12H2,1-2H3,(H,23,26)

InChI Key

ORRJLGJTTHRWLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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